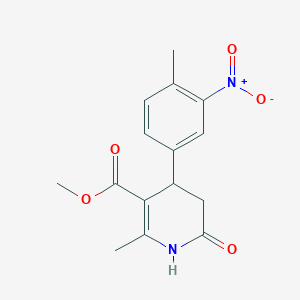
Methyl 2-methyl-4-(4-methyl-3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-4-(4-methyl-3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a nitrophenyl group and a tetrahydropyridine ring
Preparation Methods
The synthesis of Methyl 2-methyl-4-(4-methyl-3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by nitration and esterification reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 2-methyl-4-(4-methyl-3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the tetrahydropyridine ring may interact with biological receptors. These interactions can lead to various biological effects, such as enzyme inhibition or activation.
Comparison with Similar Compounds
Similar compounds to Methyl 2-methyl-4-(4-methyl-3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate include:
2-Methyl-4-nitrophenyl isocyanate: Shares the nitrophenyl group but differs in its isocyanate functionality.
4-Methyl-3-nitrophenol: Similar nitrophenyl group but lacks the tetrahydropyridine ring.
2-Methyl-4-nitrophenyl N-(4-methyl-3-nitrophenyl)carbamate: Contains similar functional groups but has a different overall structure. The uniqueness of this compound lies in its combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16N2O5 |
|---|---|
Molecular Weight |
304.3g/mol |
IUPAC Name |
methyl 6-methyl-4-(4-methyl-3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
InChI |
InChI=1S/C15H16N2O5/c1-8-4-5-10(6-12(8)17(20)21)11-7-13(18)16-9(2)14(11)15(19)22-3/h4-6,11H,7H2,1-3H3,(H,16,18) |
InChI Key |
KFMZVNMQKWRVHI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2CC(=O)NC(=C2C(=O)OC)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CC(=O)NC(=C2C(=O)OC)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















